4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound notable for its applications in medicinal and synthetic chemistry. This compound's structure includes bromine, hydroxyl, and thiazolidine moieties, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions : The preparation of 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves the formation of the thiazolidine ring followed by bromination and coupling with benzamide. Standard reaction conditions include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere, with temperatures often ranging from room temperature to reflux conditions.
Industrial Production Methods : On an industrial scale, the production may involve automated flow reactors to ensure consistent quality and yield. Techniques such as crystallization and recrystallization are employed to purify the final product, ensuring a high degree of purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions : This compound can undergo various reactions, including:
Oxidation : Oxidative reactions can modify the thiazolidine ring or the phenyl group.
Reduction : Reductive conditions can affect the imine bond or reduce the bromine atom to hydrogen.
Substitution : The bromine atom provides a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed : The reaction products depend on the specific conditions but can include derivatives with modified functional groups, such as hydroxylated or aminated analogs.
Scientific Research Applications
Chemistry : In synthetic chemistry, this compound is a useful intermediate for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology : Its ability to interact with biological targets makes it valuable in the study of enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.
Medicine : This compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry : Beyond pharmaceuticals, it finds applications in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
**Molecular Targets
Properties
IUPAC Name |
4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c18-12-6-4-11(5-7-12)15(22)19-20-16(23)14(25-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFRWTVHUMZAQ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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